Vedaclidine tartrate

Description

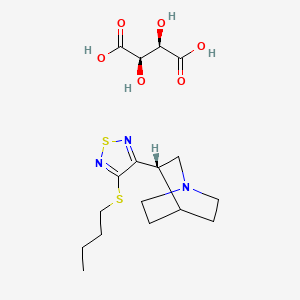

Structure

2D Structure

Properties

CAS No. |

141575-51-1 |

|---|---|

Molecular Formula |

C17H27N3O6S2 |

Molecular Weight |

433.5 g/mol |

IUPAC Name |

3-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-butylsulfanyl-1,2,5-thiadiazole;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C13H21N3S2.C4H6O6/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16;5-1(3(7)8)2(6)4(9)10/h10-11H,2-9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m11/s1 |

InChI Key |

KLWOCMMRVISIQR-RFVHGSKJSA-N |

SMILES |

CCCCSC1=NSN=C1C2CN3CCC2CC3.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCCCSC1=NSN=C1C2CN3CCC2CC3.C(C(C(=O)O)O)(C(=O)O)O |

Appearance |

Solid powder |

Other CAS No. |

141575-51-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Vedaclidine tartrate |

Origin of Product |

United States |

Synthesis and Stereochemical Analysis of Vedaclidine Tartrate

Chemical Synthesis Methodologies and Precursors

The synthesis of Vedaclidine (B117435) tartrate involves specific chemical methodologies that leverage key precursors to construct its complex molecular architecture.

Synthetic Routes to Vedaclidine

Vedaclidine belongs to a class of compounds known as 3-(3-alkylthio-1,2,5-thiadiazol-4-yl)-1-azabicycles. researchgate.netresearchgate.net A novel synthetic route for these compounds has been developed, commencing from azabicyclic ketones. researchgate.netresearchgate.net This approach highlights the strategic use of bicyclic ketone structures as foundational building blocks for the thiadiazole-substituted quinuclidine (B89598) core. The compound itself incorporates a 1,2,5-thiadiazole (B1195012) scaffold, a heterocyclic system found in various drug molecules. wikipedia.orgeuropa.eu

Role of the Quinuclidine Derivative in Synthesis

The quinuclidine derivative forms the core structural unit of Vedaclidine. Quinuclidine (1-azabicyclo[2.2.2]octane) is a highly symmetrical and chemically stable heterocyclic system, widely employed as a structural component in numerous natural and synthetic physiologically active substances. In the synthesis of Vedaclidine, a specific quinuclidine derivative, (S)-3-(4-(butylthio)-1,2,5-thiadiazol-3-yl)quinuclidine, serves as the base compound to which the tartrate salt is formed. researchgate.net This emphasizes the critical role of the quinuclidine moiety in establishing the fundamental framework and stereochemistry of the active pharmaceutical ingredient.

Tartrate Salt Formation for Research Suitability

The formation of the tartrate salt of Vedaclidine is a deliberate pharmaceutical strategy aimed at enhancing its suitability for research and potential therapeutic development. The tartrate salt form of Vedaclidine is specifically utilized to improve its solubility and stability. researchgate.net

Salt formation is a well-established technique in drug development, offering several advantages for active pharmaceutical ingredients (APIs). Approximately 50% of all marketed drug molecules are administered as salts due to their ability to significantly improve physicochemical properties.

Key benefits of tartrate salt formation include:

Enhanced Solubility and Dissolution Rate: Salt formation, particularly with counterions like tartrate, is a common method to increase the aqueous solubility and dissolution rate of weakly basic drugs.

Improved Stability: Tartrate salts can contribute to high solid-state stability, which is crucial for the shelf life and integrity of the compound under various storage conditions. For instance, the L-tartrate salt of certain compounds exhibits superior solid-state stability and compatibility with formulation excipients.

Better Flowability: The crystalline nature often conferred by salt formation can improve the flow properties of the drug substance, which is beneficial for manufacturing processes such as blending, compression, and filling.

The selection of tartrate as a counterion for Vedaclidine underscores its utility in optimizing the compound's pharmaceutical profile for research and potential formulation.

Stereochemical Considerations in Vedaclidine Research

Stereochemistry, particularly stereoisomerism, plays a pivotal role in the biological activity and pharmacological profile of drug molecules like Vedaclidine.

Impact of Stereoisomerism on Receptor Interactions

Chirality, a property of "handedness" where molecules exist as non-superimposable mirror images (enantiomers), is fundamental in drug design and development. Biological systems, including receptors and enzymes, are inherently chiral and can differentiate between enantiomers. This discrimination leads to significant differences in the biological activities of enantiomers, affecting their bioavailability, metabolism, potency, selectivity for receptors, and even toxicity.

The interaction between a chiral drug and its receptor is often explained by the Easson-Stedman three-point interaction model. According to this model, the active enantiomer of a drug possesses a three-dimensional structure that allows for a precise alignment and interaction with specific binding sites on the receptor. In contrast, the inactive or less active enantiomer cannot achieve the same optimal fit, leading to reduced or absent biological effect. Therefore, understanding and controlling the enantiomeric purity of chiral drugs is crucial for improving their safety and efficacy profiles.

(S)-Enantiomer Specificity in Vedaclidine Tartrate

This compound is specifically identified as containing the (S)-enantiomer of the Vedaclidine base, with its chemical name being (S)-3-(4-(butylthio)-1,2,5-thiadiazol-3-yl)quinuclidine tartrate. researchgate.net The Vedaclidine molecule itself is denoted as (3S)-3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-yl]quinuclidine. mdpi.com This explicit designation of the (S)-configuration highlights the importance of its stereochemistry for its pharmacological activity.

Vedaclidine functions as a muscarinic acetylcholine (B1216132) receptor agonist. researchgate.netmdpi.comresearchgate.net Research has demonstrated that it is a potent and selective agonist for the M1 and M4 muscarinic acetylcholine receptor subtypes, while acting as an antagonist at the M2, M3, and M5 subtypes. mdpi.comresearchgate.net The stereoselectivity of a compound's interaction with muscarinic receptors can be dependent on the specific receptor subtype. While some studies on related 3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[2.2.2]octane compounds have shown little enantioselectivity in receptor affinity or analgesic activity, researchgate.netresearchgate.net the consistent designation of Vedaclidine as the (S)-enantiomer in its tartrate salt form indicates that this specific stereoisomer is the one of primary research and therapeutic interest.

Molecular Pharmacology of Vedaclidine Tartrate at Muscarinic Receptors

Muscarinic Acetylcholine (B1216132) Receptor Subtype Selectivity and Affinity

Vedaclidine (B117435) is characterized by its potent and selective agonistic activity at M1 and M4 muscarinic receptor subtypes, alongside antagonistic activity at M2, M3, and M5 subtypes. wikipedia.org This selective profile contributes to its unique pharmacological properties. The muscarinic receptors are G-protein coupled receptors that play crucial roles in both the central and peripheral nervous systems. wikipedia.orgnih.gov

Vedaclidine functions as a potent and selective agonist at the M1 muscarinic receptor. wikipedia.org Studies in isolated tissues, such as the rabbit vas deferens, have demonstrated that Vedaclidine possesses high affinity for M1 receptors, with an IC50 value of 0.33 nM. alfa-chemistry.com M1 receptors are predominantly coupled to Gq proteins, and their activation leads to the upregulation of phospholipase C and an increase in intracellular calcium levels. fishersci.co.uk These receptors are found in various locations, including the central nervous system and exocrine glands. fishersci.co.uk

Vedaclidine also acts as a potent and selective agonist at the M4 muscarinic receptor subtype. wikipedia.org It displays functional selectivity for the M4 subtype, which is associated with specific pharmacological effects. M4 receptors are primarily Gαi/o-coupled and are known to inhibit cyclic AMP (cAMP) production. wikipedia.org Activation of M4 receptors is particularly relevant in the context of psychiatric disorders, where they modulate dopaminergic and cholinergic neurotransmission.

In contrast to its agonistic actions, Vedaclidine functions as an antagonist at the M2 muscarinic receptor subtype. wikipedia.org In functional studies using guinea pig atria, Vedaclidine demonstrated antagonist activity at M2 receptors with a pA2 value of 6.9. alfa-chemistry.com M2 receptors are predominantly Gαi/o-coupled and are found in the heart, where their activation typically leads to a decrease in heart rate and force of contraction. nih.gov They can also serve as presynaptic autoreceptors, influencing the release of acetylcholine.

Vedaclidine exhibits antagonist activity at the M3 muscarinic receptor subtype. wikipedia.org In the guinea pig urinary bladder, Vedaclidine showed antagonist activity at M3 receptors with a pA2 value of 7.4. alfa-chemistry.com Interestingly, in the guinea pig ileum, which contains a mixed population of muscarinic receptors, Vedaclidine was described as a weak partial agonist. alfa-chemistry.com M3 receptors are primarily Gq-coupled and are widely distributed in smooth muscle, endocrine and exocrine glands, and the lungs. Their activation is associated with smooth muscle contraction, bronchoconstriction, and the stimulation of various secretions.

Vedaclidine also acts as an antagonist at the M5 muscarinic receptor subtype. wikipedia.org M5 receptors are expressed at relatively low levels in the brain and are coupled to Gq proteins. The M5 receptor has been identified as a potential therapeutic target for the treatment of addiction and certain behavioral disorders.

Table 1: Vedaclidine's Activity and Affinity at Muscarinic Receptor Subtypes

| Receptor Subtype | Activity | Affinity (IC50/pA2) | Tissue/Cell Line | Reference |

| M1 | Agonist | IC50 = 0.33 nM | Rabbit vas deferens | alfa-chemistry.com |

| M2 | Antagonist | pA2 = 6.9 | Guinea pig atria | alfa-chemistry.com |

| M3 | Antagonist | pA2 = 7.4 | Guinea pig urinary bladder | alfa-chemistry.com |

| M3 | Weak Partial Agonist | Not specified | Guinea pig ileum | alfa-chemistry.com |

| M4 | Agonist | Not specified | Not specified | wikipedia.org |

| M5 | Antagonist | Not specified | Not specified | wikipedia.org |

Antagonist Activity at M3 Muscarinic Receptors

Ligand-Receptor Binding Studies of Vedaclidine Tartrate

Ligand-receptor binding studies have provided insights into Vedaclidine's interaction with muscarinic receptors. Vedaclidine demonstrates high affinity for muscarinic receptors found in brain homogenates. alfa-chemistry.com Furthermore, these studies indicate that Vedaclidine exhibits substantially less or no affinity for several other neurotransmitter receptors and uptake sites, suggesting a degree of selectivity beyond the muscarinic system. alfa-chemistry.com The specific affinity values (IC50 for M1 and pA2 for M2 and M3) derived from functional assays further characterize its binding profile at these receptor subtypes. alfa-chemistry.com

Equilibrium Binding Assays

Equilibrium binding assays are fundamental in characterizing the affinity of a compound for its target receptors. While comprehensive equilibrium binding data across all muscarinic receptor subtypes for this compound are not extensively detailed in the provided sources, specific functional potency data offer insights into its high affinity. For instance, vedaclidine demonstrated high affinity for M1 receptors in the rabbit vas deferens, exhibiting an IC50 value of 0.33 nM. ncats.io This value, while a measure of functional potency, often correlates with binding affinity in such contexts.

Competition Binding Profiling

Competition binding profiling is a crucial method to determine the selectivity and affinity of a ligand across different receptor subtypes by observing its ability to displace a known radioligand. Although specific competition binding profiles for this compound across all muscarinic subtypes are not provided in the search results, the general principle involves observing how the compound displaces a radiolabeled ligand from the receptor. For other muscarinic agonists, biphasic competition curves with radioligands like [3H]-N-methylscopolamine have been observed, indicating complex binding interactions. science.gov Given vedaclidine's mixed agonist-antagonist profile across muscarinic subtypes, its competition binding curves would similarly reveal its differential affinities.

Radioligand Binding Methodologies in Vedaclidine Research

Radioligand binding techniques are instrumental in the characterization of muscarinic receptor ligands. These methodologies typically involve the use of tritiated radioligands, such as [3H]N-methylscopolamine, to label muscarinic receptors. nih.gov Membrane preparations from cells transfected with specific muscarinic receptor subtype constructs are commonly used, allowing for the precise determination of affinity constants (Kd values) for various ligands. nih.gov Other radioligands, like [3H]quinuclydinyl benzylate (QNB), serve as non-subtype specific muscarinic antagonists, while [3H]pirenzepine (an M1 antagonist) and [3H]oxotremorine (an M2 agonist) are utilized for subtype-specific analysis. science.govscience.gov These established radioligand binding methodologies are essential for elucidating the selective binding properties of compounds like vedaclidine within the muscarinic receptor family.

Table 1: Vedaclidine's Functional Potency and Antagonistic Activity at Muscarinic Receptors

| Receptor Subtype | Activity | Tissue/Model | Value | Citation |

| M1 | Agonist | Rabbit vas deferens | IC50 = 0.33 nM | ncats.io |

| M2 | Antagonist | Guinea pig atria | pA2 = 6.9 | ncats.io |

| M3 | Antagonist | Guinea pig urinary bladder | pA2 = 7.4 | ncats.io |

| M3 | Weak Partial Agonist | Guinea pig ileum (heterogeneous) | - | ncats.io |

Downstream Signaling Pathways Elicited by this compound

Muscarinic receptors are a family of G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects through diverse signal transduction mechanisms. nih.govgoogle.com The specific downstream signaling pathways activated or inhibited by this compound are dictated by its selective agonist and antagonist actions on different muscarinic receptor subtypes.

G-Protein Coupled Receptor Signal Transduction Mechanisms

All five muscarinic receptor subtypes (M1-M5) are GPCRs, coupling to different classes of heterotrimeric G-proteins to initiate intracellular signaling cascades. nih.govgoogle.com

M1, M3, and M5 receptors are typically coupled to Gq/11 proteins. nih.gov Activation of these receptors leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This process results in increased intracellular calcium mobilization. nih.gov These receptors also modulate phospholipase A2 and phospholipase D. nih.gov

M2 and M4 receptors are primarily coupled to Gi/o proteins. nih.gov Activation of these receptors inhibits adenylate cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Given that vedaclidine is a potent agonist at M1 and M4 receptors and an antagonist at M2, M3, and M5 receptors, its primary G-protein coupling effects would involve Gq/11 activation via M1 and Gi/o activation (and subsequent cAMP reduction) via M4. wikipedia.orgnih.gov

Intracellular Cascades (e.g., cAMP, PI3K, MAPK/ERK)

Vedaclidine's selective actions on muscarinic receptor subtypes influence specific intracellular cascades:

cAMP: As an M4 receptor agonist, vedaclidine would inhibit adenylate cyclase, thereby decreasing intracellular cAMP levels. wikipedia.orgnih.gov This is a characteristic signaling pathway for M2 and M4 receptor activation. nih.gov

PI3K (Phosphoinositide 3-kinase): Muscarinic receptor subtypes can activate PI3K. nih.gov For instance, M3 muscarinic receptor activation has been shown to stimulate proliferation and activate PI3K pathways. nih.gov While vedaclidine is an M3 antagonist, its M1 agonism could potentially influence PI3K pathways, as muscarinic receptors can recruit effectors including IP3K (a component of the PI3K pathway). nih.gov

MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase): Muscarinic receptor subtypes are known to activate MAPK/ERK kinases. nih.gov M3 receptor activation, for example, can stimulate ERK1/2 pathways. nih.gov Studies with other muscarinic agonists like pilocarpine (B147212) and carbachol (B1668302) have demonstrated their ability to induce transient activation of ERK1/2, often through distinct mechanisms involving M1 and M3 receptors. science.govscience.gov The activation of these pathways plays important roles in cellular processes such as growth and proliferation. nih.gov

Modulatory Effects on Ion Channels

Beyond G-protein coupling and intracellular cascades, muscarinic receptors can also modulate ion channel activity. Specifically, M2 and M4 receptors are capable of modulating the activity of potassium (K+) and calcium (Ca++) channels. nih.gov As vedaclidine is an M4 agonist, it would be expected to exert modulatory effects on these ion channels, influencing cellular excitability and function. wikipedia.orgnih.gov

Preclinical Research on Vedaclidine Tartrate S Pharmacological Actions

In Vitro Pharmacological Investigations of Vedaclidine (B117435) Tartrate

In vitro studies have been crucial in elucidating the binding affinities and functional activities of Vedaclidine (LY297802) across various muscarinic receptor subtypes and tissue preparations.

While specific detailed studies on Vedaclidine tartrate in broad cell culture models for functional assays are not extensively detailed in the provided literature, the general understanding of muscarinic receptor pharmacology often involves the use of cell lines expressing native or transfected receptor subtypes to assess agonist efficacy and receptor coupling nih.gov. Muscarinic M1, M3, and M5 receptors are known to stimulate IP3 hydrolysis and intracellular calcium mobilization through Gq-proteins, while M2 and M4 receptors inhibit adenylate cyclase activity, leading to decreased intracellular cAMP levels. These receptors also modulate ion channels, including K+ and Ca++ channels nih.gov. Vedaclidine's selective agonism at M1 and M4, and antagonism at M2, M3, and M5, suggests its potential to modulate these pathways in relevant cell systems.

Vedaclidine (LY297802) has demonstrated high affinity for muscarinic receptors in brain homogenates, with significantly lower or negligible affinity for other neurotransmitter receptors and uptake sites ncats.io. Its functional profile in isolated tissues further highlights its selective actions:

Table 1: In Vitro Receptor Affinity and Functional Activity of Vedaclidine (LY297802) in Isolated Tissues

| Receptor Subtype | Tissue Model | Functional Activity | Value | Citation |

| M1 | Rabbit vas deferens | Agonist (High Affinity) | IC50 = 0.33 nM | ncats.io |

| M2 | Guinea pig atria | Antagonist | pA2 = 6.9 | ncats.io |

| M3 | Guinea pig urinary bladder | Antagonist | pA2 = 7.4 | ncats.io |

| Heterogeneous Muscarinic Receptors | Guinea pig ileum | Weak Partial Agonist | - | ncats.io |

The inhibition of adenylate cyclase mediated by M2 receptors via Gi protein, which may decrease the activity of tetrodotoxin-resistant voltage-gated sodium channels (Nav1.8 and 1.9), contributes to reduced nociceptor excitability and peripherally mediated analgesia researchgate.net. The M2 and M4 muscarinic acetylcholine (B1216132) receptors are considered potential targets for analgesia nih.govresearchgate.net.

Cell Culture Models for Functional Assays

In Vivo Animal Model Research on this compound

Preclinical animal studies have underscored Vedaclidine's (LY297802) efficacy as an analgesic. It is orally active and has shown to be more than three times as potent as morphine in producing antinociception wikipedia.org. Importantly, side effects such as salivation and tremor were observed only at doses significantly higher than those required for analgesic effects wikipedia.org. The involvement of muscarinic receptors in nociception is well-documented, with muscarinic agonists demonstrating analgesic effects comparable to or even more pronounced than those of morphine or other opiates in animal models wikipedia.orgnih.govresearchgate.net.

The analgesic effects of muscarinic agonists, including Vedaclidine, are mediated via both spinal and supraspinal mechanisms researchgate.net. The M2 and M4 receptor subtypes have been particularly implicated in mediating the analgesic effects of muscarinic agonists at both spinal cord and brain levels, as evidenced by studies using knockout mice in common analgesia tests nih.gov.

The formalin test is a widely used animal model to assess nociceptive and inflammatory pain. Studies involving muscarinic agonists have confirmed the role of M2 and M4 receptors in reducing pain sensitivity in this model nih.govresearchgate.net. While the literature confirms that the orofacial formalin test has been performed in animal models for muscarinic agonists, demonstrating the relevance of M2/M4 receptors in pain reduction nih.govresearchgate.net, specific detailed quantitative data for this compound's performance in this model (e.g., dose-response curves, percentage inhibition of licking/biting time) were not explicitly provided in the search results. However, its general antinociceptive properties are well-established nih.gov.

Capsaicin-induced hyperalgesia models are utilized to investigate mechanisms of pain sensitization. The involvement of muscarinic receptors in modulating capsaicin-induced orofacial nociception and subsequent hyperalgesia has been explored in rats nih.govcharchem.org. While muscarinic receptor agonists and antagonists have been studied in these models, specific detailed data on this compound's effects in capsaicin-induced hyperalgesia models were not found in the provided search results.

Models of Nociception and Anti-hyperalgesia

Carrageenan-Induced Hyperalgesia Models

Vedaclidine has been rigorously evaluated for its antihyperalgesic effects within carrageenan-induced hyperalgesia models in rats. In these studies, vedaclidine demonstrated a dose-related capacity to reverse both mechanical and thermal hyperalgesia. ufba.br The observed antihyperalgesic effects were specifically antagonized by scopolamine (B1681570), a known muscarinic receptor antagonist, which indicates that vedaclidine's actions in this model are mediated through a muscarinic cholinergic mechanism. ufba.br The carrageenan model is a widely recognized method for inducing local inflammation, characterized by edema and heightened sensitivity to thermal and mechanical stimuli, and is particularly valuable for investigating compounds that modulate central sensitization in pain pathways. ufba.brresearchgate.netguidetopharmacology.orgsoton.ac.ukfishersci.co.uk

Synergistic Effects with Non-Cholinergic Analgesics in Research Models

Further preclinical investigations have revealed that vedaclidine exhibits synergistic antihyperalgesic effects when administered in combination with non-cholinergic analgesics. Specifically, in the carrageenan-induced hyperalgesia model, the antihyperalgesic actions of vedaclidine were found to be synergistic with those of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). This synergistic interaction was quantitatively demonstrated through isobolographic analysis, suggesting a potential for enhanced pain relief through combination therapies involving vedaclidine. ufba.br

Investigation of Spinal Muscarinic Receptor Contributions to Nociception

Muscarinic receptors are broadly distributed throughout both the central and peripheral nervous systems and play a crucial role in the modulation of nociception. citeab.com Studies have shown that centrally administered muscarinic agonists, including vedaclidine, produce analgesic effects via both spinal and supraspinal mechanisms. citeab.com The level of analgesia achieved with cholinergic agonists can be comparable to that produced by morphine. citeab.com Vedaclidine (LY297802) is noted for its functional selectivity towards the M4 muscarinic receptor subtype, which contributes to its antinociceptive properties. citeab.com The specific involvement of muscarinic receptor subtypes in spinal nociception is underscored by findings that intrathecal injection of muscarinic M4 toxin (MT-3) can block the antinociceptive effects induced by other M4-selective agonists, such as CMI-936 and CMI-1145. citeab.com This suggests a specific interaction with M4 receptors and indicates a potential for developing analgesic agents with reduced undesirable muscarinic side effects by targeting selective subtypes. citeab.com Additionally, M2 and M3 muscarinic receptors are known to be widely distributed within the spinal cord, where they actively modulate central pattern generator (CPG) networks. nih.gov Cholinergic dorsal interneurons located in laminae II-IV of the spinal cord are thought to be involved in nociception and the inhibition of cutaneous afferent input through their modulatory actions. nih.gov

Neuroprotective Effects in Animal Models

This compound has been identified as possessing neuroprotective effects in various animal models of neurodegenerative diseases. wikipedia.org

Research in Alzheimer's Disease Animal Models

Preclinical research indicates that this compound exhibits neuroprotective properties within animal models relevant to Alzheimer's disease (AD). wikipedia.org Animal models utilized for AD research commonly include transgenic mouse lines that harbor mutated human genes, such as those encoding amyloid precursor protein (APP), presenilin 1 (PSEN1), and apolipoprotein E ɛ4 (APOEɛ4), as well as chemical or drug-induced models designed to mimic specific aspects of AD pathophysiology. fishersci.co.ukuni.lu While the general neuroprotective effect of vedaclidine in AD models has been reported, detailed specific research findings concerning its precise mechanisms of action or observed outcomes in these models are not extensively elaborated in the currently available literature.

Research in Parkinson's Disease Animal Models

Similarly, this compound has demonstrated neuroprotective effects in animal models developed for the study of Parkinson's disease (PD). wikipedia.org These models frequently employ neurotoxin-based approaches, such as the use of 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), or disease gene-based models involving mutations in genes like alpha-synuclein (B15492655) or leucine-rich repeat kinase 2 (LRRK2). researchgate.netmpg.deguidetopharmacology.org Although a general neuroprotective effect of vedaclidine in PD models is documented, specific detailed findings regarding its particular actions or efficacy within these models are not broadly described in the current search results.

Exploration in Other Disease-Relevant Animal Models

Beyond its demonstrated effects in hyperalgesia and neurodegenerative conditions, vedaclidine has been explored in other animal models relevant to various diseases, primarily highlighting its analgesic potential. Vedaclidine functions as an experimental analgesic drug that is orally active and has been reported to exhibit an analgesic potency exceeding three times that of morphine. fishersci.ca This characteristic suggests its potential broad utility in managing diverse pain states. Ongoing research continues to investigate its possible clinical applications, particularly focusing on the treatment of neuropathic pain and for the relief of cancer-related pain. fishersci.ca The observed antihyperalgesic effects of vedaclidine in models involving central sensitization further support its potential for wider application in addressing inflammatory pain conditions. ufba.br

Data Tables

| Compound | Analgesic Potency Relative to Morphine |

| Vedaclidine | > 3x fishersci.ca |

Role in Inflammatory Pathways in Animal Models

Preclinical research has explored vedaclidine's role in models involving central sensitization, which are relevant to inflammatory pain states. Studies in rats have shown that vedaclidine produces dose-related antihyperalgesic effects. nih.gov For instance, it demonstrated efficacy in the formalin test and reversed capsaicin-induced mechanical hyperalgesia. nih.gov

In the carrageenan test, a widely used animal model for inducing inflammation and inflammatory pain, vedaclidine elicited a dose-related reversal of both mechanical and thermal hyperalgesia. This effect was notably antagonized by scopolamine, a muscarinic receptor antagonist, indicating the involvement of muscarinic receptors in its analgesic action. nih.gov Furthermore, the antihyperalgesic effects of vedaclidine in the carrageenan test were found to be synergistic with those of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). nih.gov These findings suggest that vedaclidine may have therapeutic potential in managing pain conditions characterized by central sensitization, including inflammatory pain states. nih.gov

Potential Modulatory Effects in Cancer Research Models

The potential of muscarinic acetylcholine receptors as therapeutic targets in cancer therapy has been a subject of research. ncats.ioplos.org Vedaclidine, as a muscarinic receptor ligand, has been noted in the context of ongoing research into its possible clinical application for cancer pain relief. wikipedia.org While the literature indicates a general interest in muscarinic receptor modulation for cancer-related applications, specific detailed research findings regarding the direct modulatory effects of this compound on cancer cell lines or in vivo tumor growth models are not extensively described in the available information. The focus in preclinical studies for this compound has predominantly been on its analgesic properties, particularly in neuropathic and inflammatory pain.

Elucidation of Vedaclidine Tartrate S Research Based Mechanism of Action

Definitive Identification of Target Receptors and Subtypes

Vedaclidine (B117435) tartrate functions as a muscarinic receptor ligand, exhibiting a complex pharmacological profile as a mixed agonist-antagonist across different muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes ncats.iowikipedia.org. Research indicates that vedaclidine acts as a potent and selective agonist at the M1 and M4 muscarinic receptor subtypes ncats.iowikipedia.org. Conversely, it demonstrates antagonist activity at the M2, M3, and M5 subtypes ncats.iowikipedia.org.

In in vitro studies, vedaclidine has shown high affinity for muscarinic receptors found in brain homogenates, suggesting its capacity to interact with these receptors within the central nervous system ncats.io. Specifically, in isolated tissues, vedaclidine was identified as an agonist with high affinity for M1 receptors, exemplified by an IC50 of 0.33 nM in rabbit vas deferens ncats.ioncats.io. Conversely, it acted as an antagonist at M2 receptors in guinea pig atria (pA2 = 6.9) and M3 receptors in guinea pig urinary bladder (pA2 = 7.4) ncats.ioncats.io. It also demonstrated weak partial agonist activity in guinea pig ileum, a tissue known to contain a heterogeneous population of muscarinic receptors ncats.io.

The distinct selectivity profile of vedaclidine is summarized in the table below:

Table 1: Vedaclidine's Activity at Muscarinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Activity | IC50/pA2 Value (Tissue) | Citation |

| M1 | Agonist | IC50 = 0.33 nM (rabbit vas deferens) | ncats.ioncats.io |

| M2 | Antagonist | pA2 = 6.9 (guinea pig atria) | ncats.ioncats.io |

| M3 | Antagonist | pA2 = 7.4 (guinea pig urinary bladder) | ncats.ioncats.io |

| M4 | Agonist | Functional selectivity observed | wikipedia.orgnih.gov |

| M5 | Antagonist | Activity observed | wikipedia.org |

Detailed Analysis of Molecular Interactions Leading to Functional Outcomes

Muscarinic acetylcholine receptors (mAChRs) belong to the superfamily of G-protein-coupled receptors (GPCRs), which are integral to mediating diverse physiological effects, including motor control, temperature regulation, and memory mdpi.commdpi.com. The activation of mAChRs by agonists leads to the replacement of GDP with GTP binding to the α-subunit of the G protein, initiating intracellular signaling cascades mdpi.com. M1, M3, and M5 receptors are typically coupled through Gq proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of second messengers mdpi.com. M2 and M4 receptors are generally coupled to Gi/o proteins, which inhibit adenylyl cyclase activity, leading to a reduction in cyclic AMP (cAMP) levels nih.gov.

While specific atom-level interaction data for vedaclidine tartrate within the muscarinic receptor binding pocket are not detailed in the provided search results, its known agonistic and antagonistic activities imply specific molecular interactions. As a quinuclidine (B89598) derivative, vedaclidine's chemical structure, which includes a quinuclidine ring system substituted with a butylthio-1,2,5-thiadiazolyl group, facilitates its binding to the orthosteric site of muscarinic receptors ontosight.ai. Ligand-receptor interactions typically involve a combination of non-covalent forces such as hydrogen bonds, ionic interactions (salt bridges), hydrophobic effects, and aromatic interactions cambridgemedchemconsulting.comrsc.org. The selectivity of ligands for specific muscarinic receptor subtypes is often achieved by exploiting subtle differences in receptor reserve and functional responses, given the high degree of homology among mAChR subtypes mdpi.commdpi.com. Vedaclidine's mixed agonist-antagonist profile suggests that its binding to different subtypes elicits varied conformational changes in the receptor, leading to distinct functional outcomes.

Interplay with Endogenous Cholinergic System Components

The endogenous cholinergic system, primarily mediated by acetylcholine (ACh) and its receptors, plays critical roles in both the central and peripheral nervous systems nih.govmdpi.comfrontiersin.org. Vedaclidine, as a muscarinic receptor ligand, directly interacts with components of this system ncats.io. Its agonistic activity at M1 and M4 receptors enhances cholinergic signaling pathways associated with these subtypes wikipedia.orgnih.gov.

The cholinergic system is deeply involved in neurotransmission, cognitive function, and pain modulation ontosight.ainih.govnih.gov. Muscarinic agonists, including vedaclidine, have been shown to produce antinociceptive effects comparable to or even more pronounced than those produced by morphine or other opiates in animal models nih.gov. For instance, vedaclidine produced dose-related antihyperalgesic effects in the formalin test and reversed capsaicin-induced mechanical hyperalgesia in rats nih.gov. In the carrageenan test, vedaclidine also reversed both mechanical and thermal hyperalgesia, effects that were antagonized by the muscarinic receptor antagonist scopolamine (B1681570) nih.gov. This highlights the direct involvement of muscarinic receptors in vedaclidine's pain-relieving effects.

Furthermore, the cholinergic system has a recognized role in modulating inflammatory states, often through a "cholinergic anti-inflammatory pathway" nih.govfrontiersin.orgmdpi.com. While specific details of vedaclidine's direct interplay with immune cell cholinergic components are not provided, its action on muscarinic receptors could indirectly influence these pathways, given the widespread expression of cholinergic components in immune cells frontiersin.orgmdpi.com.

Comparative Mechanistic Studies with Other Muscarinic Ligands

Vedaclidine's mechanistic profile can be compared with other muscarinic ligands that have been investigated for therapeutic purposes.

Table 2: Comparative Pharmacological Profiles of Muscarinic Ligands

| Compound | Target Receptors & Activity | Key Therapeutic Area (Research) | Citation |

| Vedaclidine | Agonist at M1, M4; Antagonist at M2, M3, M5 | Analgesia, Neuroprotection | ncats.iowikipedia.orgnih.gov |

| Xanomeline | Functionally selective partial agonist at M1, M4; Modest partial agonist at M2, M3, M5 | CNS disorders (e.g., schizophrenia, Alzheimer's) | mdpi.comwikipedia.org |

| Talsaclidine (B17092) | M1 selective full agonist; M2, M3 partial agonist | Cognitive disorders | mdpi.com |

| Cevimeline | Muscarinic agonist (non-selective, but used for dry mouth) | Sjogren's syndrome (dry mouth) | researchgate.net |

Like xanomeline, another muscarinic acetylcholine receptor agonist, vedaclidine primarily stimulates central M1 and M4 receptor subtypes wikipedia.orgnih.govwikipedia.org. Xanomeline also binds with high affinity to all five muscarinic receptor subtypes but shows greater agonistic activity at M1 and M4 wikipedia.org. This shared M1/M4 agonism suggests a common therapeutic avenue for cognitive and pain-related disorders, as these subtypes are expressed in brain regions crucial for dopamine (B1211576) and glutamate (B1630785) neural circuit regulation wikipedia.org.

Talsaclidine, another M1-selective full agonist, also demonstrates partial agonism at M2 and M3 receptors, indicating that achieving precise subtype selectivity through differential binding has been challenging mdpi.com. The functional selectivity observed with compounds like vedaclidine and talsaclidine often arises from differences in receptor reserve for various muscarinic receptor subtypes and their functional responses, rather than absolute binding selectivity mdpi.com. The analgesic effects of vedaclidine are comparable to those of other muscarinic agonists like CMI-936 and CMI-1145 nih.gov.

Advanced Research Techniques and Methodological Innovations in Vedaclidine Tartrate Studies

Proteogenomic Approaches for Target Validation in Research

Proteogenomic approaches integrate proteomics and genomics data to provide a comprehensive understanding of biological systems, particularly for validating drug targets. While specific detailed findings on Vedaclidine (B117435) tartrate's target validation using proteogenomics were not extensively detailed in the search results, this method generally involves identifying and confirming the proteins that a compound interacts with, and how these interactions are influenced by genetic information. Such integrated analyses can offer deep insights into the molecular pathways affected by Vedaclidine tartrate, potentially revealing novel targets or confirming known ones, such as its interaction with muscarinic acetylcholine (B1216132) receptors. wikipedia.org

In Silico Drug Design and Molecular Dynamics Simulations for this compound Analogs

In silico drug design and molecular dynamics (MD) simulations are computational tools increasingly utilized in drug discovery to predict the pharmacodynamic properties of potential drug candidates, evaluate binding affinities, and assess stability within physiological environments. These methods help optimize the drug development process and minimize the need for extensive synthesis. researchgate.netnih.gov

For this compound, in silico approaches, including molecular docking and MD simulations, can be instrumental in designing and evaluating novel analogs. Molecular docking predicts how a ligand interacts with the active site of a target protein, providing information on binding affinity and positioning. researchgate.net MD simulations, on the other hand, provide insights into the structural, dynamical, and thermodynamical properties of molecular systems, such as protein-ligand complexes. mdpi.com This can include analyzing root mean square deviation (RMSD), root mean square fluctuation (RMSF) trajectories, hydrogen bond distances, and radius of gyration (Rg) to assess complex stability. biotechrep.ir These computational techniques can guide the selection of promising this compound analogs for further experimental validation by predicting their interactions with muscarinic receptors and assessing their stability.

Advanced Pharmacokinetic Research in Preclinical Models

Pharmacokinetic (PK) studies in preclinical animal models are vital for understanding how a drug behaves within an organism, bridging the gap between laboratory research and potential clinical applications. These studies provide crucial insights into absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for predicting drug behavior in humans and ensuring safety and efficacy. biotechfarm.co.il

In vitro DMPK studies are fundamental in early drug research to assess a compound's metabolic fate and potential drug-drug interactions. These studies help determine the rate and extent of metabolism, which significantly influences the required dosing regimens to maintain efficacious concentrations in vivo. pharmaron.com Key in vitro assays include:

Liver Microsomal Stability: This assay determines the percentage of a test compound remaining after incubation with liver microsomes (e.g., human, rat, dog, primate, or mouse) in the presence of NADPH. It provides data on the compound's half-life (t1/2) and in vitro intrinsic clearance (CLint in vitro). pharmaron.com

CYP Inhibition and Induction Assays: These assays evaluate a compound's impact on cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. CYP inhibition assays identify if a compound interferes with CYP enzymes, potentially altering drug exposure and leading to drug-drug interactions. Induction assays assess whether a compound increases CYP enzyme expression, which could accelerate the metabolism of other drugs. nuvisan.com These studies typically use human liver microsomes or HepaRG cells and employ LC-MS/MS bioanalysis to measure metabolite formation. pharmaron.comnuvisan.com

For this compound, such in vitro DMPK studies would be critical to characterize its metabolic pathways, identify primary metabolizing enzymes, and assess its potential for drug-drug interactions, thereby informing its preclinical and clinical development.

In vivo pharmacokinetic studies in research animals provide a comprehensive understanding of a compound's ADME profile in a living system. Commonly employed animal models include mice, rats, dogs, and macaques, with the selection depending on the similarity between the target protein in the rodent and the human. biotechfarm.co.ilmdpi.com

These studies involve administering the compound (e.g., orally or intravenously) and monitoring its concentration in plasma and tissues over time to determine parameters such as maximum concentration (Cmax), area under the curve (AUC), half-life, and clearance. researchgate.netnih.govresearchgate.net For instance, studies might involve single oral dose administrations or repeated daily treatments to evaluate exposure. researchgate.net The design of these studies often considers factors like the number of animals per time point, with findings suggesting that for early discovery phases, reducing the number of animals to two per time point may not significantly affect data quality while conserving compound and reducing animal usage. nih.gov

For this compound, in vivo PK studies would involve assessing its absorption, distribution to target tissues (e.g., brain, given its CNS activity), metabolism, and excretion in relevant animal models. For example, a compound like phenserine, which also targets the central nervous system, showed brain drug levels 10-fold higher than plasma levels following intravenous dosing in rats, with rapid clearance from the body but a long-lasting effect on brain cholinergic function. researchgate.net This type of data is crucial for this compound to understand its systemic exposure and target tissue penetration.

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Studies for Research Compounds

Isotope Labeling in Research to Track Compound Fate in Models

Isotope labeling is a powerful technique used to track the passage of a compound or its metabolites through chemical reactions, metabolic pathways, or biological systems. This involves replacing specific atoms within the compound with their isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comwikipedia.org

These stable isotope-labeled compounds serve as tracers that can be identified and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). symeres.comwikipedia.org Deuterium labeling, for example, can be used in mechanistic and kinetic studies by exploiting the kinetic isotope effect, and in drug metabolism studies to understand metabolic pathways, bioavailability, and drug interactions. symeres.com ¹³C and ¹⁵N labeling are valuable for elucidating reaction mechanisms, kinetics, and improving specificity in MS applications for proteomics and metabolomics. symeres.com By incorporating isotopes into this compound, researchers can precisely track its absorption, distribution, metabolism, and excretion in preclinical models, providing detailed insights into its fate and the formation of any active or inactive metabolites. This approach is critical for understanding the complete disposition of the compound within a living system.

Development of Research Tools and Probes Based on this compound Structure

The unique structure and pharmacological profile of this compound, particularly its selective agonism at M1 and M4 muscarinic acetylcholine receptors and antagonism at M2, M3, and M5 subtypes, make it a valuable scaffold for developing research tools and probes. wikipedia.org Such tools are essential for further dissecting the roles of specific muscarinic receptor subtypes in various physiological and pathological processes.

Based on the this compound structure, researchers can synthesize:

Radiolabeled Probes: Incorporating radioactive isotopes (e.g., ³H or ¹⁴C) into this compound would create radioligands, which are invaluable for receptor binding assays, autoradiography, and in vivo imaging to precisely localize and quantify muscarinic receptors in tissues.

Fluorescent Probes: Attaching fluorophores to the this compound structure could yield fluorescent probes. These tools would enable real-time visualization of receptor distribution, internalization, and signaling events in live cells or tissues using advanced microscopy techniques.

Affinity Probes: Derivatizing this compound with reactive groups (e.g., photoreactive crosslinkers) would allow the creation of affinity probes. These probes can covalently bind to the receptor, facilitating the isolation, identification, and structural characterization of the specific protein targets through techniques like pull-down assays and mass spectrometry.

Chemogenetic/Optogenetic Tools: The structural insights from this compound could inspire the design of novel chemogenetic or optogenetic tools that allow for precise, light- or chemically-controlled modulation of muscarinic receptor activity in research models, offering unprecedented spatiotemporal control over neuronal circuits or cellular functions.

These this compound-based research tools and probes would significantly advance the understanding of muscarinic receptor pharmacology, signaling pathways, and their involvement in various diseases, thereby facilitating the discovery of new therapeutic strategies.

Q & A

Q. How to structure a research paper on this compound to meet journal standards?

- Methodological Answer : Adhere to IMRaD format:

- Abstract : Summarize objectives, methods (e.g., "23-factorial design"), and key findings (e.g., "T50% = 6.2 h").

- Methods : Reference established protocols (e.g., "ICH Q2(R1) for validation").

- Results : Use subheadings for clarity (e.g., "In Vitro Binding vs. In Vivo Efficacy").

- Discussion : Contrast results with prior studies (e.g., "Contrary to Smith et al., our data suggest...") .

Table 1 : Key Experimental Parameters for this compound Formulation Optimization

| Variable | Range Tested | Impact on Release Profile | Optimal Value |

|---|---|---|---|

| Polymer-Drug Ratio | 1:1 to 1:3 | Linear increase in T50% | 1:2.5 |

| HPMC Viscosity Grade | K4M, K15M, K100M | Non-significant (p > 0.05) | K15M |

| Dissolution Media pH | 1.2 (gastric) to 6.8 | Faster release at pH 6.8 | pH 1.2 |

Data derived from factorial design studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.